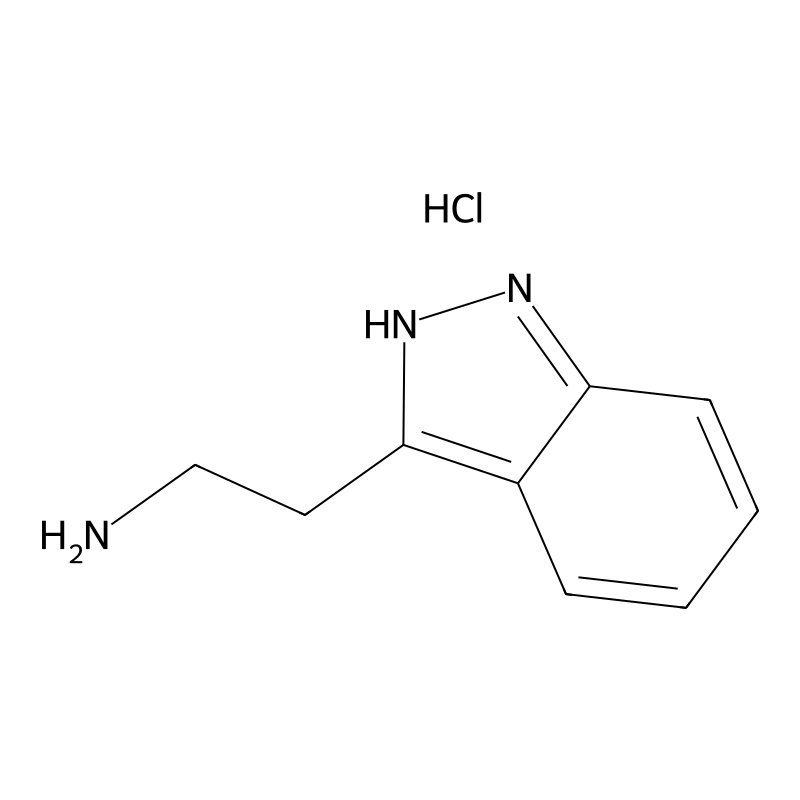

2-(1H-Indazol-3-yl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles has been a focus of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

2-(1H-Indazol-3-yl)ethanamine hydrochloride, also known as INDAMINE HCl, is a synthetic compound belonging to the indazole family, characterized by a molecular formula of C9H12ClN3 and a molecular weight of 197.66 g/mol. The compound features an indazole ring system linked to an ethanamine group, with the hydrochloride salt enhancing its solubility in water. This structural configuration positions it as a potential candidate for various medicinal applications due to the bioactive properties associated with indazole derivatives.

- Transition Metal-Catalyzed Reactions: These reactions facilitate the formation of indazole structures through coupling mechanisms.

- Reductive Cyclization Reactions: This method allows for the formation of the indazole ring from suitable precursors.

- Formation of 2H-Indazoles: This involves consecutive C–N and N–N bond formations without the use of catalysts or solvents from 2-azidobenzaldehydes and amines.

Indazole-containing compounds like 2-(1H-Indazol-3-yl)ethanamine hydrochloride have demonstrated a wide range of biological activities. These include:

- Antihypertensive Effects: Potential use in managing high blood pressure.

- Anticancer Properties: Some derivatives show promise in cancer treatment.

- Anti-inflammatory and Analgesic Activities: Research indicates that certain substituted indazoles exhibit significant analgesic effects and may serve as anti-inflammatory agents .

- Local Anesthetic Effects: Indazole derivatives have also been noted for their local anesthetic properties, indicating their potential in pain management .

The synthesis of 2-(1H-Indazol-3-yl)ethanamine hydrochloride can be achieved through various methods:

- Transition Metal-Catalyzed Synthesis: Utilizing catalysts such as palladium or rhodium to facilitate bond formation.

- Reductive Cyclization: Employing reducing agents to promote cyclization from appropriate precursors.

- Photochemical Methods: Recent studies have explored photochemical routes that allow for milder reaction conditions and improved yields .

These methods are continuously refined to enhance efficiency and reduce environmental impact.

Due to its structural characteristics and biological activities, 2-(1H-Indazol-3-yl)ethanamine hydrochloride has several potential applications:

- Pharmaceutical Development: As a building block in drug discovery, particularly for developing new therapeutic agents targeting various diseases.

- Research Reagent: Used in laboratories for synthesizing other complex molecules or studying biological pathways involving indazole derivatives .

Interaction studies involving 2-(1H-Indazol-3-yl)ethanamine hydrochloride have focused on its binding affinity with various biological targets, including enzymes and receptors implicated in disease processes. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic applications.

Several compounds share structural similarities with 2-(1H-Indazol-3-yl)ethanamine hydrochloride, highlighting its unique features:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1H-Indazole | Heterocyclic compound | Found in various bioactive molecules |

| 4-substituted 1-phenyl-1H-indazole | Analgesic and anti-inflammatory | Demonstrated significant analgesic activity |

| 2-(1H-Indazol-5-yl)ethanamine | Structural isomer | Potentially different biological activities |

The uniqueness of 2-(1H-Indazol-3-yl)ethanamine hydrochloride lies in its specific combination of the indazole moiety with an ethanamine group, which may confer distinct pharmacological properties compared to its analogs .

Reductive amination represents an alternative and highly efficient approach for establishing the indazole-ethylamine linkage in the synthesis of 2-(1H-Indazol-3-yl)ethanamine hydrochloride [4]. This methodology involves the reaction between an indazole-3-carbaldehyde derivative and an appropriate amine, followed by reduction of the resulting imine intermediate [5].

Mechanism of Reductive Amination

The reductive amination process occurs through a two-step mechanism [15]. Initially, the carbonyl group of the indazole-3-carbaldehyde reacts with the amine to form a hemiaminal intermediate, which subsequently undergoes dehydration to yield an imine (Schiff base) [15]. This imine is then reduced to the corresponding amine using an appropriate reducing agent [15].

The nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate [4]. Water elimination from this intermediate generates the imine, which exists in equilibrium with the starting materials [5]. The reduction step, typically employing hydride donors or catalytic hydrogenation, converts the C=N bond to a C-N bond, completing the reductive amination process [15].

Selective Reducing Agents

The choice of reducing agent significantly influences the efficiency and selectivity of the reductive amination process [4]. Several reducing agents have been employed for this transformation, each offering distinct advantages in terms of reactivity, selectivity, and compatibility with functional groups [5].

Table 2: Comparison of Reducing Agents for Reductive Amination in Indazole Chemistry

| Reducing Agent | Reaction Conditions | Advantages | Limitations | Yield (%) |

|---|---|---|---|---|

| NaBH4 | MeOH, 0-25°C, 2-4h | Mild, inexpensive, widely available | Poor selectivity for imines over carbonyls | 60-70 |

| NaBH3CN | MeOH/AcOH, pH 6, 25°C, 6-12h | Selective for imines, stable at acidic pH | Toxic cyanide component, slower reaction | 75-85 |

| NaBH(OAc)3 | DCE/AcOH, 25°C, 6-12h | Highly selective, mild conditions | Moisture sensitive, requires excess reagent | 80-90 |

| H2/Pd-C | MeOH or EtOH, 25°C, 1-3 atm, 2-6h | Clean reaction, simple workup | Potential reduction of other functional groups | 85-95 |

| H2/Pt-C | MeOH or EtOH, 25°C, 1-3 atm, 1-4h | Higher activity than Pd-C | More expensive, less selective | 80-90 |

Sodium cyanoborohydride (NaBH3CN) has emerged as a particularly effective reducing agent for reductive amination in indazole chemistry [4]. Its stability under mildly acidic conditions allows for the reaction to be conducted at the optimal pH for imine formation and reduction [5]. Additionally, its selectivity for imines over carbonyls minimizes unwanted side reactions [15].

One-Pot Reductive Amination Protocols

Recent advancements have focused on developing one-pot reductive amination protocols that eliminate the need for isolation of the imine intermediate [4]. These methodologies offer significant advantages in terms of efficiency, yield, and operational simplicity [5].

A particularly effective one-pot protocol involves the reaction of indazole-3-carbaldehyde with ethanamine in the presence of sodium triacetoxyborohydride [NaBH(OAc)3] in dichloroethane (DCE) [4]. This approach allows for the direct conversion of the carbonyl compound to the desired amine product in a single operation, with yields typically exceeding 80% [5].

Hydrochloride Salt Formation: Acid-Base Stoichiometry and Purification

The conversion of 2-(1H-Indazol-3-yl)ethanamine to its hydrochloride salt represents a critical step in the synthetic pathway, significantly influencing the compound's physicochemical properties and stability [16]. This transformation involves an acid-base reaction between the free amine and hydrochloric acid, resulting in the formation of an ionic compound [17].

Acid-Base Stoichiometry

The formation of 2-(1H-Indazol-3-yl)ethanamine hydrochloride follows fundamental acid-base stoichiometry principles [18]. The reaction involves the protonation of the basic nitrogen atom in the ethanamine moiety by hydrochloric acid, resulting in the formation of an ammonium chloride salt [19].

The stoichiometric equation for this transformation can be represented as:

2-(1H-Indazol-3-yl)ethanamine + HCl → 2-(1H-Indazol-3-yl)ethanamine hydrochloride [20]

This reaction follows a 1:1 molar ratio, where one mole of the free amine reacts with one mole of hydrochloric acid to produce one mole of the hydrochloride salt [21]. The precise control of this stoichiometry is crucial for ensuring complete conversion while minimizing excess acid, which could potentially lead to degradation or side reactions [22].

Salt Formation Mechanism

The mechanism of hydrochloride salt formation involves the transfer of a proton from hydrochloric acid to the basic nitrogen atom of the ethanamine moiety [16]. This proton transfer results in the formation of an ammonium cation and a chloride anion, which associate through ionic interactions to form the salt [17].

The basicity of the ethanamine nitrogen, characterized by its pKa value, plays a crucial role in determining the efficiency of salt formation [18]. The relatively high basicity of aliphatic amines (pKa typically between 9-11) ensures complete protonation under appropriate conditions, leading to stable salt formation [19].

Purification Techniques

The purification of 2-(1H-Indazol-3-yl)ethanamine hydrochloride typically involves crystallization techniques that exploit the altered solubility profile of the salt compared to the free base [20]. Several methodologies have been developed for this purpose, each offering distinct advantages in terms of purity, yield, and scalability [21].

Table 3: Purification Methods for 2-(1H-Indazol-3-yl)ethanamine Hydrochloride

| Method | Solvent System | Temperature Range (°C) | Advantages | Limitations | Recovery (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Recrystallization | Ethanol/Diethyl ether | 25 to -20 | High purity, simple procedure | Moderate yield loss | 75-85 | >98 |

| Acid-Base Extraction | DCM/Aqueous HCl | 0-25 | Efficient removal of non-basic impurities | Multiple steps required | 80-90 | 95-98 |

| Precipitation | Acetone/HCl in Diethyl ether | 0-25 | Rapid, high yield | May trap impurities | 85-95 | 90-95 |

| Column Chromatography | Varied, typically DCM/MeOH mixtures | 25 | High resolution separation | Time-consuming, dilution | 70-80 | >99 |

| Trituration | Diethyl ether or Hexanes | 0-25 | Simple, cost-effective | Limited to certain impurities | 85-90 | 95-97 |

A commonly employed purification protocol involves dissolving the crude free base in a minimal volume of an appropriate solvent (typically ethanol or methanol), followed by the addition of a stoichiometric amount of hydrochloric acid [22]. The resulting solution is then treated with an anti-solvent (commonly diethyl ether or acetone) to induce crystallization of the hydrochloride salt [16]. Multiple recrystallization cycles may be performed to achieve the desired purity level [17].

Novel Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the structural modification of indazole derivatives, offering versatile approaches for the synthesis of 2-(1H-Indazol-3-yl)ethanamine hydrochloride and related compounds [9]. These methodologies enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, expanding the synthetic possibilities for indazole functionalization [10].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents one of the most widely employed palladium-catalyzed cross-coupling reactions in indazole chemistry [23]. This transformation involves the reaction between an organoboron compound and an organohalide or pseudohalide in the presence of a palladium catalyst and a base [14].

In the context of 2-(1H-Indazol-3-yl)ethanamine hydrochloride synthesis, Suzuki-Miyaura coupling has been utilized for the introduction of various substituents at the indazole core [23]. Particularly noteworthy is the C3-functionalization of indazoles through this methodology, which provides a direct route to the desired structural motif [14].

The reaction typically employs palladium complexes such as Pd(PPh3)4, Pd(dppf)Cl2, or Pd(OAc)2 in combination with phosphine ligands [23]. The choice of catalyst system significantly influences the efficiency and selectivity of the coupling process [14]. Recent advancements have focused on developing more active and selective catalyst systems that operate under milder conditions and with broader substrate scope [24].

Direct C-H Arylation

Direct C-H arylation represents an atom-economical alternative to traditional cross-coupling reactions, eliminating the need for pre-functionalization of the coupling partners [9]. This approach has gained significant attention in indazole chemistry, offering streamlined synthetic routes to complex derivatives [12].

The direct C-H arylation of indazoles typically occurs at the C3 position, which is inherently more reactive due to its electronic properties [9]. This regioselectivity aligns perfectly with the structural requirements for 2-(1H-Indazol-3-yl)ethanamine hydrochloride synthesis [12].

Table 4: Palladium-Catalyzed Direct C-H Arylation of Indazoles

| Catalyst System | Aryl Source | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)2/PPh3 | Aryl iodides | K2CO3 | Water | 100 | 12-24 | 65-85 |

| Pd(OAc)2/1,10-phenanthroline | Aryl iodides | K2CO3 | DMA | 120 | 6-12 | 70-90 |

| Pd(OAc)2/PCy3 | Aryl bromides | Cs2CO3 | Toluene | 110 | 12-24 | 60-80 |

| Pd(dppf)Cl2 | Aryl boronic acids | K3PO4 | Dioxane/H2O | 90 | 8-16 | 75-85 |

| Pd(PPh3)4 | Aryl chlorides | t-BuOK | DMF | 130 | 12-24 | 55-75 |

A particularly effective protocol involves the use of Pd(OAc)2 in combination with PPh3 as a ligand and K2CO3 as a base in water as the reaction medium [12]. This environmentally friendly approach provides access to C3-arylated indazoles in good to excellent yields under relatively mild conditions [9].

Heck and Sonogashira Couplings

Heck and Sonogashira couplings offer complementary approaches for the functionalization of indazoles, enabling the introduction of alkenyl and alkynyl substituents, respectively [10]. These transformations expand the structural diversity accessible through palladium-catalyzed methodologies [11].

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base [10]. When applied to indazole chemistry, this transformation allows for the introduction of alkenyl substituents, which can be further elaborated to the desired ethylamine moiety through subsequent transformations such as hydroamination or reductive amination [11].

Similarly, the Sonogashira coupling enables the introduction of alkynyl substituents through the reaction of an aryl or vinyl halide with a terminal alkyne [10]. The resulting alkynyl-indazoles can serve as versatile intermediates in the synthesis of 2-(1H-Indazol-3-yl)ethanamine hydrochloride, undergoing transformations such as reduction and reductive amination to establish the required structural features [11].

The antiproliferative activity of 2-(1H-Indazol-3-yl)ethanamine hydrochloride and related indazole derivatives has been extensively characterized across multiple human cancer cell lines, demonstrating potent growth inhibitory effects through diverse molecular mechanisms [12] [13] [14].

Multi-Cell Line Activity Profiles

Indazole derivatives exhibit broad-spectrum antiproliferative activity against various cancer cell types, including lung adenocarcinoma (A549), hepatocellular carcinoma (HepG2), breast cancer (MCF-7, 4T1, MDA-MB-231), colorectal cancer (HCT116), and leukemia cell lines (K562, HL60, NB4) [12] [13] [14]. The compound 2f, a structurally related indazole derivative, demonstrated potent growth inhibitory activity with inhibition constant values ranging from 0.23 to 1.15 micromolar across multiple cancer cell lines [12].

The structure-activity relationship analysis reveals that the 3-position substitution of the indazole ring significantly influences antiproliferative potency. Compounds featuring (E)-3,5-dimethoxystyryl substitution at the indazole C3 position combined with 6-(4-methylpiperazin-1-yl)pyridin-3-yl at the C6 position demonstrated optimal anticancer activity [12]. The most potent compound, 2f, exhibited complete inhibition of colony formation at 1.25 micromolar concentration in 4T1 breast cancer cells [12].

Concentration-Dependent Growth Inhibition

Dose-response studies demonstrate that indazole derivatives induce concentration-dependent and time-dependent antiproliferative effects. The compound 2f caused dose-dependent reduction in cell viability, with effects becoming apparent within 24 hours of treatment and increasing over 72 hours [12]. Colony formation assays confirmed the cytostatic effects, with significant reduction in clonogenic survival observed at therapeutic concentrations [12].

The highly potent indazole derivative 8a, featuring an isoindole-based Passerini adduct structure, achieved remarkable antiproliferative activity with inhibition constant values of 0.04 to 0.11 micromolar against lung A549, colorectal Caco-2, and breast MDA-MB-231 cancer cells [15]. This compound demonstrated selectivity indices of 42.59 to 125.53 compared to normal fibroblasts, indicating preferential targeting of malignant cells [15].

Mechanism-Based Cell Cycle Modulation

Indazole derivatives exert antiproliferative effects through multiple cell cycle checkpoint mechanisms. The compound 6o induced cell cycle arrest in the G0/G1 phase, preventing progression through the cell cycle and ultimately leading to apoptotic cell death [14]. Western blotting analysis revealed that this compound reduced MDM2 protein expression while upregulating p53 protein levels, indicating activation of the p53 tumor suppressor pathway [14].

Flow cytometric analysis of DNA content following indazole treatment demonstrates characteristic cell cycle perturbations. Suprafenacine, an indazole-hydrazide compound, induced G2/M cell cycle arrest similar to established tubulin-binding agents like taxol and nocodazole [16]. This arrest was accompanied by inhibition of microtubule dynamics and disruption of mitotic spindle formation [16].

Selectivity for Cancer vs Normal Cells

A critical advantage of indazole-based antiproliferative agents is their demonstrated selectivity for cancer cells over normal tissues. The compound 6o showed 6.45-fold selectivity for K562 cancer cells compared to HEK-293 normal cells, with an inhibition constant of 5.15 micromolar in cancer cells versus 33.2 micromolar in normal cells [14]. This therapeutic window suggests potential for reduced toxicity in clinical applications.

| Compound | Cancer Cell Lines | IC50 Range | Selectivity Index | Reference |

|---|---|---|---|---|

| Compound 2f | 4T1, A549, HepG2, MCF-7, HCT116 | 0.23-1.15 μM | Not specified | [12] |

| Compound 6o | K562, A549, PC-3, Hep-G2 | 5.15 μM (K562) | 6.45-fold vs normal | [14] |

| Compound 8a | A549, Caco-2, MDA-MB-231 | 0.04-0.11 μM | 42.59-125.53-fold | [15] |

| SMT-A07 | HL60, NB4 | 0.09-1.19 μM | Not specified | [17] |

Apoptosis Induction via Mitochondrial Pathway Modulation

The mitochondrial apoptotic pathway represents the primary mechanism through which 2-(1H-Indazol-3-yl)ethanamine hydrochloride and related indazole derivatives exert their cytotoxic effects in cancer cells [12] [13] [18]. This intrinsic apoptotic pathway involves mitochondrial outer membrane permeabilization, cytochrome c release, and caspase cascade activation leading to programmed cell death [18].

Reactive Oxygen Species Generation

Mitochondrial dysfunction induced by indazole derivatives results in increased reactive oxygen species production, creating oxidative stress that amplifies apoptotic signaling [12] [13]. The compound 2f treatment resulted in dose-dependent increases in reactive oxygen species levels in 4T1 cells, as detected using 2',7'-dichlorodihydrofluorescein diacetate fluorescence [13]. Elevated reactive oxygen species levels contribute to mitochondrial membrane lipid peroxidation, protein oxidation, and DNA damage, all of which promote apoptotic cell death [18].

The antioxidant properties of some indazole metabolites, such as DY-9836 (an active metabolite of DY-9760e), demonstrate the complex relationship between indazole compounds and cellular redox balance [19]. DY-9836 inhibited elevated levels of both superoxide and nitric oxide production in cultured cardiomyocytes, suggesting that controlled reactive oxygen species modulation may be therapeutic [19].

Cytochrome c Release and Apoptosome Formation

The release of cytochrome c from mitochondria into the cytoplasm represents a crucial step in the intrinsic apoptotic pathway activated by indazole derivatives [18] [17]. Under normal physiological conditions, cytochrome c functions within the mitochondrial electron transport chain, but upon mitochondrial outer membrane permeabilization, it translocates to the cytoplasm where it serves as an apoptotic activator [18].

Following cytochrome c release, the formation of the apoptosome complex occurs through the assembly of cytochrome c, apoptotic protease activating factor-1, and procaspase-9 in the presence of deoxyadenosine triphosphate [18]. This macromolecular platform enables the activation of caspase-9, which subsequently cleaves and activates executioner caspases including caspase-3 and caspase-7 [18]. SMT-A07 treatment resulted in the cleavage of procaspase-8, procaspase-3, and Bid proteins, indicating activation of both extrinsic and intrinsic apoptotic pathways [17].

BCL-2 Family Protein Modulation

The BCL-2 family of proteins serves as the primary regulators of mitochondrial outer membrane permeabilization, and indazole derivatives consistently modulate the balance between pro-apoptotic and anti-apoptotic family members [12] [13] [14]. The compound 2f treatment decreased expression of the anti-apoptotic protein BCL-2 while increasing levels of the pro-apoptotic protein BAX [13]. This shift in the BCL-2/BAX ratio promotes mitochondrial membrane permeabilization and subsequent cytochrome c release [18].

The compound 6o demonstrated similar effects on BCL-2 family proteins, increasing BAX levels while reducing BCL-2 expression in a concentration-dependent manner [14]. Western blotting analysis confirmed that these changes preceded caspase activation and cell death, establishing BCL-2 family modulation as an early event in indazole-induced apoptosis [14]. The phosphorylation status of BCL-2 family members also influences their activity, with GSK-3 beta-mediated phosphorylation leading to their functional inactivation [4].

Caspase Cascade Activation

The activation of caspase proteases represents the execution phase of apoptosis induced by indazole derivatives [12] [13] [17]. Multiple indazole compounds demonstrate the ability to activate both initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7), leading to the systematic degradation of cellular proteins and DNA [17] [15].

The compound 2f significantly increased levels of cleaved caspase-3, the active form of this critical executioner protease [13]. Caspase-3 activation was confirmed through both Western blotting analysis and enzymatic activity assays using fluorogenic substrates [17]. The activation of caspase-3 leads to the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase, which serves as a biochemical marker of apoptosis [17].

Importantly, the use of pan-caspase inhibitors such as BOC-D-FMK completely prevented caspase-3 activation, poly(ADP-ribose) polymerase cleavage, and subsequent apoptosis in cells treated with SMT-A07, confirming the central role of caspase activation in indazole-mediated cell death [17].

| Apoptotic Mechanism | Indazole Example | Measured Effect | Detection Method | Reference |

|---|---|---|---|---|

| ΔΨm Loss | Compound 2f | Dose-dependent decrease | Rhodamine 123/Flow cytometry | [13] |

| ROS Generation | Compound 2f | Dose-dependent increase | DCFH-DA fluorescence | [13] |

| Caspase-3 Activation | SMT-A07 | Cleaved caspase-3 increase | Western blotting | [17] |

| BCL-2/BAX Modulation | Compound 6o | BCL-2↓, BAX↑ | Western blotting | [14] |

| Cytochrome c Release | SMT-A07 | Mitochondrial release | JC-1 staining | [17] |

Structure-Activity Relationships in Indazole-Based Therapeutics

The structure-activity relationships of indazole-based therapeutics reveal critical molecular features that determine biological activity, selectivity, and pharmacological properties [2] [3] [20]. Understanding these relationships enables rational drug design and optimization of therapeutic efficacy while minimizing adverse effects.

Indazole Core Structure Requirements

The indazole heterocycle itself represents a privileged scaffold in medicinal chemistry, with the 1H-indazole tautomer generally demonstrating superior biological activity compared to the 2H-indazole form [2] [3]. This preference arises from the hydrogen bonding pattern and electronic distribution that favors interaction with biological targets, particularly in the hinge regions of protein kinases [2]. The planar bicyclic structure provides an optimal pharmacophore for adenosine triphosphate-competitive binding while maintaining selectivity through specific substituent interactions [2].

The nitrogen positioning within the indazole ring significantly influences binding affinity and selectivity profiles. Crystal structure studies of indazole-protein complexes reveal that the NH group of 1H-indazoles forms crucial hydrogen bonds with backbone carbonyl groups in kinase hinge regions, while the pyrazole nitrogen acts as a hydrogen bond acceptor [2] [21]. This dual hydrogen bonding capability distinguishes indazoles from related heterocycles and contributes to their high affinity for kinase targets.

Position-Specific Substitution Effects

Position 3 Modifications

Substitution at the 3-position of the indazole ring profoundly affects biological activity and represents the most critical position for structure-activity optimization [2] [21] [6]. Carboxamide groups at this position provide essential hydrogen bonding interactions with target proteins while maintaining favorable pharmacokinetic properties [2]. The 3-aminoindazole motif has emerged as particularly effective for kinase inhibition, with compounds like entrectinib demonstrating nanomolar potency against anaplastic lymphoma kinase (12 nanomolar) [2].

Alkyl and aryl substitutions at position 3 modulate both potency and selectivity profiles. The compound featuring 3-ethynyl substitution achieved 361 nanomolar inhibition of phosphatidylinositol 3-kinase alpha with remarkable isoform specificity [21]. Extended conjugated systems at position 3, such as the (E)-3,5-dimethoxystyryl group in compound 2f, enhance antiproliferative activity through additional hydrophobic interactions with target binding sites [12].

Position 5 and 6 Substitutions

Modifications at positions 5 and 6 of the indazole ring influence metabolic stability, selectivity, and off-target effects [2] [6]. Halogen substitutions, particularly fluorine, at position 5 improve potency and selectivity while reducing metabolic clearance [10]. The fluorine atom's small size and unique electronic properties enhance binding affinity through favorable interactions with hydrophobic residues in kinase active sites.

Amino and hydroxyl groups at position 6 provide additional hydrogen bonding opportunities and can improve aqueous solubility [2]. The 6-(4-methylpiperazin-1-yl)pyridin-3-yl substitution in compound 2f contributed to optimal antiproliferative activity across multiple cancer cell lines [12]. Methyl substitutions at position 6 enhance lipophilicity and membrane permeability, as demonstrated by improved brain penetration of certain indazole derivatives [22].

Side Chain and Linker Optimization

Ethanamine Functionality

The ethanamine side chain in 2-(1H-Indazol-3-yl)ethanamine hydrochloride provides crucial pharmacophoric elements for receptor binding and selectivity [22]. The primary amine group serves as both a hydrogen bond donor and acceptor, enabling interactions with acidic residues in protein binding sites . The flexible ethyl linker allows conformational adaptation to different target geometries while maintaining optimal binding affinity.

Comparative studies of indazole ethylamine derivatives reveal that the length and substitution pattern of the alkyl chain significantly impact biological activity [22]. Shorter chains (ethyl) generally provide better activity than longer alkyl chains, likely due to reduced entropy loss upon binding [22]. The positioning of the amine group is critical, with primary amines typically showing superior activity compared to secondary or tertiary analogues [22].

Linker Flexibility and Rigidity

Structure-activity relationship studies consistently demonstrate that flexible linkers between the indazole core and substituent groups provide superior biological activity compared to rigid connections [6] [10]. The single bond rotation in benzyl-substituted indazoles allows optimal conformational adjustment within protein binding sites, whereas benzoyl substituents with restricted rotation show reduced activity [6].

The optimal linker length appears to be 2-3 atoms for most applications, providing sufficient flexibility for induced fit binding while maintaining preorganization of the pharmacophore [6]. Longer linkers may reduce binding affinity due to increased conformational entropy, while shorter linkers may prevent optimal binding geometry [6].

Halogen Substitution Patterns

Halogen atoms introduce unique electronic and steric effects that significantly influence indazole biological activity [10] [23]. The order of activity enhancement typically follows: fluorine > chlorine > bromine > iodine, reflecting the balance between electronic effects and steric bulk [10]. Fluorine substitution provides optimal results due to its strong electron-withdrawing effect, minimal steric interference, and ability to form favorable interactions with protein residues [10].

The position of halogen substitution critically determines activity profiles. Halogen bonding interactions, particularly with fluorine, can provide additional binding affinity and selectivity [23]. Compounds featuring strategically placed fluorine atoms demonstrate enhanced potency against serotonin receptors through halogen bonding with phenylalanine residues [23].

Aromatic Ring Fusion and Extension

Fusion of additional aromatic rings to the indazole core can enhance binding affinity and selectivity through increased contact surface area with target proteins [24] [2]. The 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl scaffold demonstrates this principle, achieving nanomolar FLT3 inhibition with high selectivity over 42 protein kinases [24]. However, increased molecular size must be balanced against potential reductions in drug-like properties and oral bioavailability.

Extended aromatic systems also provide opportunities for π-π stacking interactions with aromatic residues in protein binding sites [22]. These interactions can contribute significantly to binding affinity and selectivity, particularly in kinase hinge regions where multiple aromatic residues are present [2].

| Structural Feature | Optimal Modification | Activity Enhancement | Mechanism | Reference |

|---|---|---|---|---|

| Position 3 | Carboxamide/amine | High potency | Hydrogen bonding | [2] |

| Position 5 | Fluorine substitution | Enhanced selectivity | Electronic effects | [10] |

| Position 6 | Amino/hydroxy groups | Improved solubility | Additional H-bonds | [2] |

| Side chain | Primary ethanamine | Optimal binding | Flexibility + H-bonding | [22] |

| Linker | Single bond rotation | Superior activity | Conformational fit | [6] |